N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a thiophene ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The thiophene ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the thiadiazole ring and have shown similar antimicrobial properties.
Flufenacet: Another thiadiazole derivative used as a herbicide.
Uniqueness
N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both the thiadiazole and thiophene rings, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS3/c15-10-5-3-9(4-6-10)8-21-14-17-13(22-18-14)16-12(19)11-2-1-7-20-11/h1-7H,8H2,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYVJCOBWYHCQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=NS2)SCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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